



# Application Notes: AS-85 (Antigen 85A) Experimental Protocols for Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

AS-85, commonly known as Antigen 85A (Ag85A), is a major secreted protein of Mycobacterium tuberculosis and a key factor in the bacterium's interaction with the host immune system.[1][2][3][4] As a mycolyltransferase, Ag85A is involved in the synthesis of the mycobacterial cell wall, a crucial element for the pathogen's survival and virulence.[1][2][5] Beyond its structural role, Ag85A is a potent immunomodulator, capable of eliciting strong T-cell responses.[4] Recent studies have highlighted its role in activating innate immune signaling pathways, including the cGAS-STING pathway, which is critical for detecting cytosolic DNA and initiating an immune response.[6]

These application notes provide detailed protocols for culturing relevant cell lines and for conducting experiments to investigate the cellular effects of recombinant Ag85A, with a specific focus on the activation of the cGAS-STING signaling pathway. The provided methodologies are essential for researchers studying host-pathogen interactions, innate immunity, and for the development of novel therapeutics and vaccines against tuberculosis.

### **Data Presentation**

# Table 1: Recommended Cell Seeding Densities for Ag85A Stimulation Experiments



Cell Line	Cell Type	Recommended Seeding Density (cells/well)	Culture Vessel
THP-1 (human monocytic)	Suspension (differentiated to adherent macrophages)	5 x 10 <sup>5</sup>	6-well plate
A549 (human lung carcinoma)	Adherent	2 x 10 <sup>5</sup>	6-well plate
HEK293 (human embryonic kidney)	Adherent	4.5 - 6.0 x 10 <sup>5</sup>	6-well plate

# Table 2: Quantitative Analysis of cGAS-STING Pathway Activation by Ag85A

The following data is representative of expected results from the protocols outlined below.

A. Gene Expression Analysis via RT-qPCR (Fold change relative to untreated control at 6 hours post-stimulation)

Gene	THP-1 Macrophages	A549 Cells
IFNB1	15.2 ± 2.1	8.5 ± 1.2
CXCL10	25.8 ± 3.5	12.3 ± 1.8
ISG15	18.4 ± 2.5	9.7 ± 1.5
cGAS	3.1 ± 0.4	2.5 ± 0.3
STING	2.8 ± 0.3	2.1 ± 0.2

B. Protein Analysis via Western Blot (Relative protein levels at 8 hours post-stimulation)



Protein Target	THP-1 Macrophages	A549 Cells
Phospho-TBK1 (Ser172)	+++	++
Total TBK1	No significant change	No significant change
Phospho-IRF3 (Ser396)	+++	++
Total IRF3	No significant change	No significant change

### C. Cytokine Secretion via ELISA (pg/mL in supernatant at 24 hours post-stimulation)

Cytokine	THP-1 Macrophages	A549 Cells
IFN-β	850 ± 95	420 ± 50
TNF-α	1250 ± 150	350 ± 40
IL-6	2100 ± 220	600 ± 75

## **Experimental Protocols**

# Protocol 1: Culture of THP-1 Monocytes and Differentiation into Macrophages

This protocol describes the culture of human THP-1 monocytic cells and their differentiation into macrophage-like cells, which are a suitable model for studying the effects of Ag85A.

#### Materials:

- THP-1 cell line (ATCC TIB-202)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (P/S)
- Phorbol 12-myristate 13-acetate (PMA)



- T75 culture flasks
- 6-well tissue culture plates
- Centrifuge

#### Procedure:

- Thawing and Culturing THP-1 Monocytes:
  - Rapidly thaw a cryovial of THP-1 cells in a 37°C water bath.[7]
  - Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium (supplemented with 10% FBS and 1% P/S).[7]
  - Centrifuge at 300 x g for 5 minutes.[7]
  - Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete medium in a T75 flask.
  - Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.[8]
  - Maintain the cell density between 2 x 10<sup>5</sup> and 8 x 10<sup>5</sup> cells/mL by adding fresh medium every 2-3 days.[8][9]
- Differentiation into Macrophages:
  - Seed THP-1 monocytes into 6-well plates at a density of 5 x 10<sup>5</sup> cells per well in complete medium.
  - Add PMA to a final concentration of 50-100 ng/mL.
  - Incubate for 48-72 hours at 37°C with 5% CO<sub>2</sub>. During this time, the cells will become adherent and differentiate into macrophages.[10]
  - After incubation, aspirate the PMA-containing medium and wash the adherent cells gently with pre-warmed phosphate-buffered saline (PBS).



 Add fresh, PMA-free complete medium and allow the cells to rest for 24 hours before proceeding with the Ag85A stimulation experiment.

# Protocol 2: Stimulation of Cultured Cells with Recombinant Ag85A

This protocol details the treatment of cultured cells (e.g., differentiated THP-1 macrophages or adherent A549 cells) with recombinant Ag85A protein.

#### Materials:

- Differentiated THP-1 macrophages or A549 cells in 6-well plates
- Recombinant M. tuberculosis Ag85A protein[11][12]
- Serum-free cell culture medium
- PBS

#### Procedure:

- Cell Preparation:
  - Ensure cell monolayers are at 70-80% confluency.
  - Gently wash the cells twice with pre-warmed PBS to remove any residual serum.
  - Add 1.8 mL of serum-free medium to each well and incubate for at least 1 hour to starve the cells.
- Ag85A Stimulation:
  - Prepare a stock solution of recombinant Ag85A in sterile PBS or water.
  - $\circ$  Dilute the Ag85A stock in serum-free medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µg/mL).



- Add 200 μL of the diluted Ag85A solutions to the appropriate wells to reach a final volume of 2 mL.
- Incubate the plates at 37°C with 5% CO<sub>2</sub> for the desired time points (e.g., 6 hours for RNA analysis, 8 hours for protein analysis, 24 hours for cytokine analysis in the supernatant).[6]

# **Protocol 3: Assessment of cGAS-STING Pathway Activation**

This protocol provides methods to quantify the activation of the cGAS-STING pathway following Ag85A stimulation.

A. Analysis of Gene Expression by RT-qPCR

- RNA Isolation:
  - After stimulation, aspirate the medium and lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
  - Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
- cDNA Synthesis:
  - Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.
- Quantitative PCR (qPCR):
  - Perform qPCR using SYBR Green or a probe-based assay with primers specific for target genes (IFNB1, CXCL10, ISG15, cGAS, STING) and a housekeeping gene (e.g., GAPDH, ACTB).
  - $\circ$  Analyze the data using the  $\Delta\Delta$ Ct method to determine the fold change in gene expression relative to the untreated control.
- B. Analysis of Protein Phosphorylation by Western Blot
- Protein Extraction:



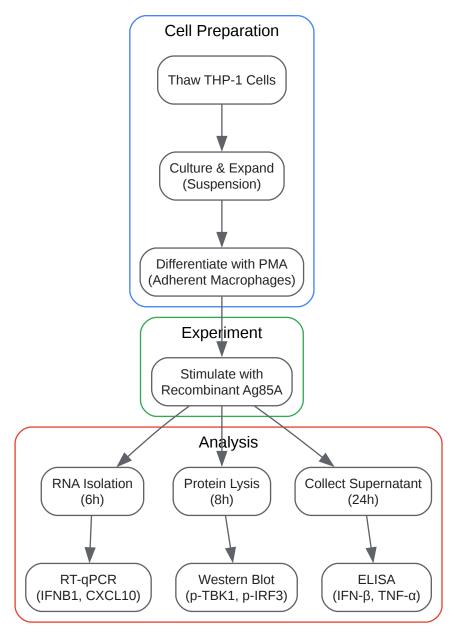
- After stimulation, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Collect the lysate and determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
  - Separate 20-30 μg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
  - Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
  - Incubate the membrane with primary antibodies against phospho-TBK1, total TBK1, phospho-IRF3, and total IRF3 overnight at 4°C.
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- C. Measurement of Cytokine Secretion by ELISA
- Sample Collection:
  - After the 24-hour stimulation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.
- ELISA Procedure:
  - Use commercially available ELISA kits for IFN- $\beta$ , TNF- $\alpha$ , and IL-6.
  - Perform the assay according to the manufacturer's instructions.
  - Measure the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.



# **Mandatory Visualizations**

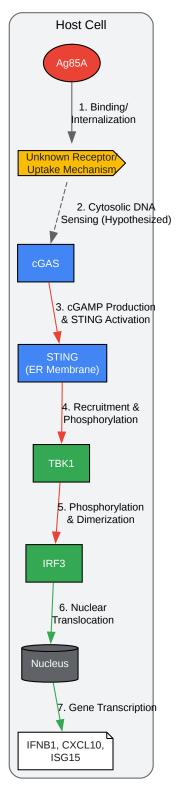


### Experimental Workflow for Ag85A Stimulation and Analysis





Ag85A-Induced cGAS-STING Signaling Pathway



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